(6E)-nona-6,8-dien-2-one
Description
(6E)-Nona-6,8-dien-2-one is a linear aliphatic ketone with conjugated double bonds at positions 6 and 6. Its IUPAC name reflects the (E)-configuration at the 6th carbon and the ketone functional group at the 2nd position. While structurally distinct from cyclic terpenoids like carvone, it shares functional similarities as a dienone, contributing to its reactivity and applications. This compound is synthetically produced and utilized as a flavoring agent in the food industry, recognized under FEMA (Flavor and Extract Manufacturers Association) regulations . Its linear structure contrasts with cyclic terpenes, influencing its physical properties such as volatility and solubility.
Properties
CAS No. |
136429-52-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(6E)-nona-6,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |
InChI Key |
KFDHBYPUZXIJQT-SNAWJCMRSA-N |
SMILES |
CC(=O)CCCC=CC=C |
Isomeric SMILES |
CC(=O)CCC/C=C/C=C |
Canonical SMILES |
CC(=O)CCCC=CC=C |
Synonyms |
6,8-Nonadien-2-one, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Divergence: this compound lacks the cyclic or branched substituents seen in carvone and solanone, resulting in higher flexibility and lower boiling points compared to its cyclic counterparts . Solanone (C₁₃H₂₂O) features additional methyl and isopropyl groups, enhancing its hydrophobicity and stability in lipid-rich environments like tobacco .
Functional Group Reactivity: The conjugated dienone system in this compound facilitates [4+2] cycloaddition reactions, whereas carvone’s cyclic structure limits such reactivity but enhances its enantioselective interactions in chiral synthesis . Bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure prevents unwanted polymerization, making it suitable for photoresist materials in semiconductor manufacturing .
Pharmacological and Toxicological Profiles
- This compound: Limited toxicity data available, but regulatory approvals (e.g., FEMA) suggest safe use in food products .
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